molecular formula C10H15ClN2 B2978063 2-(Pyrrolidin-1-yl)aniline hydrochloride CAS No. 1049761-69-4

2-(Pyrrolidin-1-yl)aniline hydrochloride

Cat. No.: B2978063
CAS No.: 1049761-69-4
M. Wt: 198.69
InChI Key: YFOSNSQCXSYFOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C10H15ClN2 and its molecular weight is 198.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyrrolidin-1-ylaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2.ClH/c11-9-5-1-2-6-10(9)12-7-3-4-8-12;/h1-2,5-6H,3-4,7-8,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFOSNSQCXSYFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization As a Privileged Chemical Scaffold Within Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered nitrogen-containing heterocycle, is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.netresearchgate.netmdpi.comunipa.it This designation stems from the recurring presence of this motif in a multitude of biologically active compounds, including natural products and synthetic drugs. nih.govtandfonline.com The pyrrolidine scaffold's utility is enhanced by its sp³-hybridized nature, which allows for a greater exploration of three-dimensional chemical space, a crucial factor in designing molecules with high target specificity and affinity. nih.govresearchgate.net

The incorporation of an aniline (B41778) moiety at the 2-position of the pyrrolidine ring, as seen in 2-(Pyrrolidin-1-yl)aniline (B1580571), further functionalizes this privileged core. This combination creates a versatile building block for the synthesis of more complex molecular architectures. The aniline group provides a reactive handle for a variety of chemical transformations, enabling the construction of diverse compound libraries for screening and optimization in drug development programs.

Interdisciplinary Research Significance of Pyrrolidine Substituted Anilines

The significance of pyrrolidine-substituted anilines, including the hydrochloride salt of 2-(Pyrrolidin-1-yl)aniline (B1580571), extends across multiple scientific disciplines. In medicinal chemistry, these compounds are investigated for a wide array of potential therapeutic applications. For instance, derivatives of this scaffold have been explored for their analgesic and anti-inflammatory activities. researchgate.net The pyrrolidine (B122466) moiety is a key component in numerous FDA-approved drugs, highlighting its importance in the development of effective pharmaceuticals. mdpi.comresearchgate.net

In the field of organic synthesis, the development of efficient methods for constructing N-aryl-substituted pyrrolidines is an active area of research. nih.gov Techniques such as reductive amination of diketones with anilines and palladium-catalyzed carboamination reactions have been employed to synthesize these valuable structures. nih.govnih.gov The continuous refinement of these synthetic routes is crucial for making these complex molecules more accessible for further research and application.

The table below outlines key physicochemical properties of the parent compound, 2-(Pyrrolidin-1-yl)aniline, providing a foundation for its use in various research contexts.

PropertyValueSource
Molecular FormulaC10H14N2 uni.lumatrix-fine-chemicals.com
Molecular Weight162.23 g/mol matrix-fine-chemicals.com
CAS Number21627-58-7 matrix-fine-chemicals.com
XlogP (predicted)1.9 uni.lu

Current Research Trajectories and Future Directions for This Chemical Entity

Strategies for Pyrrolidine Ring Formation within Aniline (B41778) Frameworks

The direct formation of a pyrrolidine ring onto an aniline scaffold is a primary challenge addressed by modern synthetic strategies. These methods can be broadly categorized into intramolecular cyclization reactions and convergent multicomponent approaches.

Cyclization Reactions for Pyrrolidine Nucleus Assembly

Cyclization reactions represent a fundamental approach to assembling the pyrrolidine nucleus. These methods often involve the formation of a key carbon-nitrogen bond to close the five-membered ring.

One innovative strategy involves the use of donor-acceptor (DA) cyclopropanes. mdpi.comnih.gov In a one-pot process, a Lewis acid initiates the opening of the three-membered ring of a DA cyclopropane (B1198618) by an aniline derivative. This is followed by lactamization and subsequent modifications to yield 1,5-disubstituted pyrrolidin-2-ones, which are direct precursors to N-aryl pyrrolidines. mdpi.comnih.gov This transformation is efficient for a range of DA cyclopropanes and tolerates a variety of substituents on the aniline. mdpi.com

Another approach is the electroreductive cyclization of imines with terminal dihaloalkanes. beilstein-journals.org This electrochemical method provides a green and efficient route to pyrrolidine derivatives. The reaction, often performed in a flow microreactor, involves the cathodic reduction of an imine, which then reacts with a dihaloalkane in an intramolecular fashion to form the cyclized product. beilstein-journals.org This technique avoids the use of toxic or expensive reagents and can be scaled up for preparative synthesis. beilstein-journals.org

Biocatalytic methods have also emerged, such as transaminase-triggered cyclizations. nih.govresearchgate.net Commercially available ω-chloroketones can be converted into 2-substituted chiral pyrrolidines using transaminases. This asymmetric synthesis provides access to both enantiomers with high enantiomeric excess and good yields. nih.govresearchgate.net

The table below summarizes various cyclization strategies for forming pyrrolidine rings.

Table 1: Comparison of Cyclization Strategies for Pyrrolidine Synthesis

Method Key Reagents Catalyst/Conditions Key Features
DA Cyclopropane Ring Opening Donor-Acceptor Cyclopropane, Aniline Lewis Acid (e.g., Y(OTf)₃), Toluene, Reflux One-pot transformation; Tolerates diverse substituents. mdpi.comnih.gov
Electroreductive Cyclization Imine, Terminal Dihaloalkane Electrochemical reduction in a flow microreactor Green and efficient; avoids toxic reagents. beilstein-journals.org
Transaminase-Triggered Cyclization ω-chloroketone Transaminase (TA), Isopropylamine (IPA) Asymmetric synthesis; provides access to both enantiomers with high purity. nih.govresearchgate.net

Multicomponent Reaction Approaches to Pyrrolidine-Containing Structures

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. tandfonline.com These reactions are valued for their atom economy, step economy, and ability to rapidly generate molecular complexity. rsc.orgresearchgate.net

One prominent MCR for synthesizing pyrrolidine derivatives is the 1,3-dipolar cycloaddition of azomethine ylides. tandfonline.comnih.gov An azomethine ylide, often generated in situ from an amino acid and an aldehyde or ketone, reacts with a dipolarophile (e.g., an alkene) to construct the pyrrolidine ring in a [3+2] cycloaddition. This method allows for significant stereochemical control. nih.govnih.gov

Ultrasound-promoted, one-pot MCRs have been developed for the synthesis of substituted 3-pyrrolin-2-ones from aniline, an aldehyde, and diethyl acetylenedicarboxylate. rsc.orgresearchgate.net The use of ultrasound irradiation significantly accelerates the reaction, leading to excellent yields in short reaction times under green conditions (e.g., using citric acid as a catalyst in ethanol). rsc.orgresearchgate.net

The table below details examples of multicomponent reactions used to generate pyrrolidine-containing structures.

Table 2: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

Reaction Type Reactants Catalyst/Conditions Product Type
[3+2] Cycloaddition Isatin, Amino Acid, Alkene Heat or various catalysts Spirooxindole pyrrolidines. tandfonline.com
One-Pot Synthesis Aniline, Aldehyde, Diethyl Acetylenedicarboxylate Citric Acid, Ethanol (B145695), Ultrasound Irradiation Substituted 3-pyrrolin-2-ones. rsc.orgresearchgate.net

Role as a Key Intermediate in Complex Organic Synthesis

2-(Pyrrolidin-1-yl)aniline and its analogues are valuable building blocks in organic synthesis. Their bifunctional nature, possessing both a nucleophilic aniline moiety and a pyrrolidine ring, allows for diverse chemical transformations, making them ideal precursors for more complex molecules. unibo.it

Precursor Utilization in Heterocyclic Compound Derivatization

The aniline portion of the molecule is a versatile handle for constructing fused heterocyclic systems. For instance, pyrrolidine-containing drugs are often synthesized from proline or its derivatives, highlighting the importance of the pyrrolidine scaffold as a starting point. mdpi.comresearchgate.net The amino group of anilines can participate in condensation and cyclization reactions to form a wide range of nitrogen-containing heterocycles.

Derivatization of the pyrrolidine ring itself is also a common strategy. For example, (S)-1-(5-(4-Methylpiperazin-1-yl)-2,4-dinitrophenyl)pyrrolidine-2-carboxylic acid has been used as a chiral derivatization reagent for the enantioseparation and ultrasensitive detection of chiral amines. sci-hub.st This demonstrates how a functionalized pyrrolidine core can be employed as a tool in analytical chemistry.

The table below lists examples of complex heterocyclic drugs that utilize a pyrrolidine scaffold, underscoring the importance of this structural unit.

Table 3: Pyrrolidine-Containing Drugs Synthesized from Pyrrolidine Precursors

Drug Name Therapeutic Use Pyrrolidine Precursor
Avanafil Erectile dysfunction (S)-prolinol. mdpi.com
Daclatasvir Hepatitis C (S)-tert-butyl 2-(methoxycarbonyl)pyrrolidine-1-carboxylate. mdpi.com
Grazoprevir Hepatitis C A substituted pyrrolidine derivative. mdpi.com

Building Block Applications in Polyfunctional Molecule Construction

Beyond heterocyclic synthesis, the 2-(pyrrolidin-1-yl)aniline framework serves as a versatile building block for constructing larger, polyfunctional molecules. escholarship.org The aniline substructure is a common starting point in drug development. umich.edu The pyrrolidine ring contributes to the molecule's three-dimensional structure, which is crucial for biological activity and can improve physicochemical properties such as solubility. nih.gov

The ability to functionalize both the aromatic ring and the pyrrolidine ring allows for the systematic exploration of chemical space in drug discovery programs. The pyrrolidine scaffold is a key feature in many organocatalysts, where modifications to its structure can fine-tune catalytic activity and selectivity. unibo.it This dual role as both a pharmacophore component and a catalytic scaffold highlights its significance in constructing complex and functional organic molecules.

Optimization of Synthetic Pathways and Reaction Conditions

For the synthesis of pyrrolidine derivatives, optimization efforts have focused on several key areas. In the ultrasound-promoted synthesis of pyrrolidinones from anilines, parameters such as solvent, catalyst amount, and ultrasound power were systematically varied. rsc.orgresearchgate.net It was found that ethanol was the optimal solvent and an ultrasound power of 100 W gave the best product yield. rsc.org

Similarly, in the synthesis of pyrrolidin-2-ones from DA cyclopropanes and anilines, a screening of various Lewis acids and solvents was performed to identify the most effective conditions. mdpi.com This systematic optimization is crucial for developing practical and robust synthetic methods. researchgate.net

The following table illustrates the optimization of a model reaction for pyrrolidinone synthesis, showing the effect of solvent choice on the reaction yield.

Table 4: Optimization of Solvent Conditions for the Synthesis of a Pyrrolidinone Derivative

Entry Solvent Time (min) Yield (%)
1 H₂O 25 70
2 C₂H₅OH 15 89
3 C₂H₅OH–H₂O 20 82
4 CH₃OH 20 85
5 CH₃CN 30 75
6 CH₂Cl₂ 35 60

Data derived from a model reaction of aniline, diethyl acetylenedicarboxylate, and 4-chlorobenzaldehyde (B46862) under ultrasound irradiation. rsc.org

These optimization studies demonstrate that careful selection of reaction conditions is paramount for achieving efficient and high-yielding syntheses of 2-(pyrrolidin-1-yl)aniline analogues and related architectures.

Investigation of Catalytic Systems for Enhanced Efficiency

The efficiency of the Buchwald-Hartwig amination is critically dependent on the catalytic system, which typically comprises a palladium precursor and a phosphine (B1218219) ligand. The choice of these components can dramatically influence reaction rates and yields. libretexts.org

The palladium source is often a simple palladium(II) salt, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), or a palladium(0) complex like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). researchgate.net The active catalyst in the cycle is a Pd(0) species, which can be formed in situ from Pd(II) precursors. libretexts.org

The ligand plays a pivotal role in the catalytic cycle, influencing both the stability and reactivity of the palladium center. Early iterations of the Buchwald-Hartwig reaction utilized relatively simple phosphine ligands like tri-ortho-tolylphosphine. However, significant advancements have been achieved through the development of sterically hindered and electron-rich phosphine ligands. These advanced ligands facilitate the key steps of oxidative addition of the aryl halide to the palladium center and the subsequent reductive elimination of the aminated product.

Bulky biaryl phosphine ligands, such as 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) and 2-di-tert-butylphosphino-2′,4′,6′-triisopropylbiphenyl, have demonstrated high efficacy in these reactions. Another notable ligand is RuPhos, which has been shown to be effective in challenging amination reactions. sci-hub.se The choice of ligand can be tailored to the specific substrates being coupled. For instance, in the synthesis of related N-aryl pyrrolidine structures, different ligands have been optimized to achieve high yields.

The following table summarizes the performance of various catalytic systems in analogous Buchwald-Hartwig amination reactions, illustrating the impact of ligand choice on the reaction outcome.

Table 1: Comparison of Catalytic Systems in Analogous N-Arylation Reactions

Aryl Halide Amine Palladium Source Ligand Base Solvent Temp (°C) Yield (%)
2-Bromopyridine Pyrrolidine Pd(OAc)₂ dppp NaOt-Bu Toluene 80 98
3-Chloropyridine Morpholine (B109124) Pd(OAc)₂ RuPhos NaOt-Bu - 100 High
4-Bromo-N,N-dimethylaniline Morpholine [Pd(NHC)Cl]₂ NHC tBuOK Toluene 85 >99 researchgate.net

Note: This data is compiled from studies on analogous architectures and serves to illustrate the effectiveness of different catalytic systems.

Solvent Systems and Reaction Environment Studies

The reaction environment, particularly the choice of solvent, is another critical parameter that can significantly impact the outcome of the Buchwald-Hartwig amination. The solvent can influence the solubility of the reactants and catalyst, as well as the rates of the individual steps in the catalytic cycle.

Commonly employed solvents are non-polar, aprotic solvents such as toluene, 1,4-dioxane (B91453), and tetrahydrofuran (B95107) (THF). libretexts.org Toluene is frequently the solvent of choice, often leading to high conversion rates in the amination of various aryl halides. researchgate.net 1,4-dioxane has also been shown to be an effective solvent, particularly in early developments of the reaction for intermolecular couplings of aryl iodides. wikipedia.org

Interestingly, research has also explored solvent-free conditions for the Buchwald-Hartwig reaction. In some cases, the reaction of aryl and heteroaryl halides with secondary amines, such as morpholine and N-methylaniline, has been successfully carried out using a Pd(OAc)₂/RuPhos catalytic system in the absence of a solvent, affording high yields. sci-hub.se This approach offers significant environmental and economic advantages by reducing solvent waste.

The selection of the base is also intrinsically linked to the reaction environment. Strong, non-nucleophilic bases are required to facilitate the deprotonation of the amine and promote catalyst turnover. Sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (tBuOK), and cesium carbonate (Cs₂CO₃) are among the most commonly used bases. researchgate.netresearchgate.net

The following table provides a summary of how different solvents can affect the yield of analogous amination reactions.

Table 2: Effect of Solvent on the Yield of Analogous Buchwald-Hartwig Amination Reactions

Aryl Halide Amine Catalyst System Base Solvent Temp (°C) Yield (%)
4-Bromo-N,N-dimethylaniline Morpholine Pd/NHC tBuOK Toluene 85 >99 researchgate.net
4-Bromo-N,N-dimethylaniline Morpholine Pd/NHC tBuOK Dioxane 85 54 researchgate.net
4-Bromo-N,N-dimethylaniline Morpholine Pd/NHC tBuOK THF 85 49 researchgate.net
4-Bromo-N,N-dimethylaniline Morpholine Pd/NHC tBuOK Acetonitrile (B52724) 85 <1 researchgate.net
Aryl Bromide Aniline Pd(OAc)₂/Citric Acid - Ethanol RT 89

Note: This data is compiled from studies on analogous architectures to demonstrate the impact of the solvent on reaction efficiency.

Exploration of Reaction Pathways and Transition States

Nucleophilic and Electrophilic Reactivity of the Aniline Moiety

The aniline moiety in 2-(Pyrrolidin-1-yl)aniline is the primary center for both nucleophilic and electrophilic reactions. The amino group (-NH2) is a strong activating group, donating electron density to the aromatic ring through resonance. This increases the nucleophilicity of the ortho and para positions, making them susceptible to electrophilic attack. doubtnut.combyjus.com

Nucleophilic Reactivity : The lone pair of electrons on the nitrogen atom of the primary amine allows it to act as a nucleophile. quora.com It can participate in reactions such as alkylation, acylation, and condensation with carbonyl compounds. ncert.nic.in The presence of the ortho-pyrrolidinyl group introduces steric hindrance, which may modulate the reactivity of the amine compared to unsubstituted aniline.

Electrophilic Reactivity : The electron-rich aromatic ring readily undergoes electrophilic substitution reactions like halogenation, nitration, and sulfonation. byjus.com The -NH2 group directs incoming electrophiles to the ortho and para positions. doubtnut.com However, the para position is sterically more accessible than the ortho position adjacent to the bulky pyrrolidine ring. In strongly acidic media, the amino group is protonated to form the anilinium ion, which is a meta-directing deactivating group. byjus.com

Table 1: Predicted Reactivity of 2-(Pyrrolidin-1-yl)aniline in Common Organic Reactions

Reaction TypeReagent ExampleExpected Major Product(s)Notes
Nucleophilic Acylation Acetic AnhydrideN-(2-(pyrrolidin-1-yl)phenyl)acetamideReaction at the primary amine.
Electrophilic Bromination Bromine Water2,4,6-tribromoaniline derivative (potential)The strong activation by the -NH2 group can lead to polysubstitution. byjus.com
Electrophilic Nitration HNO3/H2SO44-nitro-2-(pyrrolidin-1-yl)aniline and 2-nitro-6-(pyrrolidin-1-yl)anilineProtonation of the amine in strong acid can lead to meta-substituted byproducts. byjus.com
Diazotization NaNO2/HClBenzotriazole derivative (via intramolecular cyclization)The ortho-pyrrolidine nitrogen can attack the diazonium salt.

Stereochemical Aspects of Pyrrolidine Ring Transformations

The pyrrolidine ring is a saturated heterocycle and is generally less reactive than the aniline moiety. However, the α-hydrogens to the nitrogen atom can be susceptible to deprotonation under strong basic conditions, followed by reaction with electrophiles. nih.govresearchgate.net

Enantioselective functionalization of N-substituted pyrrolidines is a significant area of research. nih.govresearchgate.net For instance, palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved with high enantioselectivity. nih.gov This involves an enantioselective deprotonation followed by a Negishi coupling. researchgate.net While these studies are not on 2-(pyrrolidin-1-yl)aniline specifically, they demonstrate the potential for stereocontrolled transformations of the pyrrolidine ring.

Direct C-H arylation of pyrrolidines at the α-position has also been developed using palladium catalysis, offering a pathway to functionalized pyrrolidine derivatives. nih.govrsc.org Such reactions on 2-(pyrrolidin-1-yl)aniline could lead to novel tricyclic structures.

Analysis of Intramolecular and Intermolecular Interactions Governing Reactivity

Intramolecular and intermolecular forces can play a crucial role in the reactivity and conformation of 2-(pyrrolidin-1-yl)aniline.

Intramolecular Hydrogen Bonding : An intramolecular hydrogen bond can exist between the N-H of the primary amine and the nitrogen of the pyrrolidine ring. This interaction would influence the conformation of the molecule, potentially holding the pyrrolidinyl group in a specific orientation relative to the aniline ring. nih.gov The strength of this hydrogen bond can be affected by substituents and the solvent environment. nih.gov Such hydrogen bonds are known to modulate the physicochemical properties of molecules. mdpi.comacs.org

Intermolecular Interactions : In the solid state and in concentrated solutions, intermolecular hydrogen bonding between the primary amine of one molecule and the nitrogen atoms of another can occur. In the hydrochloride salt, the anilinium proton and the chloride ion will be involved in strong ionic and hydrogen bonding interactions. These interactions influence the crystal packing and solubility.

Kinetic and Thermodynamic Parameters in Chemical Transformations

The rate of electrophilic substitution on the aniline ring is significantly influenced by the nature of the substituent. The electron-donating pyrrolidinyl group is expected to increase the reaction rate compared to unsubstituted aniline.

Kinetic models have been developed for the nitrosation of various aniline derivatives, showing a correlation between the basicity of the amine and the reaction rate. acs.org Thermodynamic studies on the oxidation of meta-substituted anilines have calculated activation parameters, revealing negative entropy of activation, which supports the formation of an ordered activated complex. orientjchem.org

Table 2: Representative Thermodynamic Data for Aniline Reactions (for illustrative purposes)

ReactionΔH* (kJ/mol)ΔS* (kJ/mol K)ΔG* (kJ/mol)Reference
Oxidative Coupling with Promethazine+6.826-0.2447+79.7797 researchgate.net
Reaction with Methyl Radicals (H-abstraction from NH2)-50.7 (Enthalpy Change)N/AN/A nih.gov

These values are for aniline and are provided as a general reference for the types of thermodynamic parameters measured for related compounds.

The thermodynamic properties of aniline itself have been a subject of study, providing foundational data for understanding its derivatives. acs.org The stability of reaction intermediates and the energy of transition states will ultimately govern the product distribution in chemical transformations of 2-(pyrrolidin-1-yl)aniline.

Structural Modification and Analogue Design in 2 Pyrrolidin 1 Yl Aniline Hydrochloride Research

Design Principles for Derivatives and Congeners Based on the Core Scaffold

The design of derivatives from the 2-(pyrrolidin-1-yl)aniline (B1580571) hydrochloride scaffold is primarily guided by principles of bioisosterism and structure-activity relationship (SAR) studies. The goal is to enhance desired properties while minimizing unwanted effects. Key strategies include modifying the pyrrolidine (B122466) ring, substituting the aniline (B41778) ring, and altering the linkage between these two core components.

Another design principle focuses on the pyrrolidine moiety. Modifications can range from simple substitutions on the ring to more complex alterations of the ring structure itself, such as ring expansion or contraction. These changes can impact the conformational flexibility of the molecule and its ability to fit into specific binding pockets.

The development of congeners often involves replacing the pyrrolidine or aniline ring with other heterocyclic or aromatic systems to explore a wider chemical space. This can lead to the discovery of novel scaffolds with improved properties. The synthesis of these derivatives often involves multi-step reaction sequences, starting from commercially available precursors.

Systematic Variation of Substituent Groups and Their Electronic Effects

The electronic properties of the 2-(pyrrolidin-1-yl)aniline scaffold can be finely tuned by the systematic variation of substituent groups on the aniline ring. The nature and position of these substituents play a critical role in modulating the electron density distribution across the molecule, which can have profound effects on its reactivity and biological activity.

Electron-withdrawing groups (EWGs), such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density on the aromatic ring. This can enhance the acidity of the aniline proton and influence the molecule's participation in hydrogen bonding. Conversely, electron-donating groups (EDGs), like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density, which can enhance the basicity of the aniline nitrogen.

The position of the substituent also has a significant impact. For example, a substituent at the para-position relative to the amino group will exert a stronger electronic influence through resonance effects compared to a meta-position. These electronic perturbations can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ).

A hypothetical table illustrating the potential electronic effects of different substituents on the 2-(pyrrolidin-1-yl)aniline scaffold is presented below.

Substituent (at para-position)Hammett Constant (σp)Predicted Effect on Aniline Basicity
-NO20.78Decrease
-CN0.66Decrease
-Cl0.23Decrease
-H0.00Reference
-CH3-0.17Increase
-OCH3-0.27Increase
-NH2-0.66Increase

Conformational Analysis and its Implications for Molecular Behavior

The three-dimensional shape of 2-(pyrrolidin-1-yl)aniline hydrochloride and its derivatives is crucial for their interaction with other molecules. Conformational analysis aims to identify the stable arrangements of atoms in the molecule and the energy barriers between them. The pyrrolidine ring is not planar and can adopt various puckered conformations, often described as "envelope" or "twist" forms. The preferred conformation is influenced by the substituents on the ring and the steric interactions between the pyrrolidine and aniline moieties.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are powerful tools for studying the conformational landscape of these molecules. These calculations can predict the relative energies of different conformers and the energy barriers for their interconversion. This information is vital for understanding how the molecule will behave in different environments and for designing analogues with specific conformational preferences. For instance, introducing bulky substituents can restrict rotation around key bonds, locking the molecule into a more rigid and potentially more active conformation. A study on pyrrolidine enamines suggests that s-cis and s-trans conformers can be similarly stable. uni.lu

A hypothetical table summarizing the predicted conformational preferences for a derivative is shown below.

Dihedral Angle (Aniline-N-C-C of Pyrrolidine)Relative Energy (kcal/mol)Population (%)
0° (eclipsed)5.0<1
60° (gauche)0.535
120° (eclipsed)4.5<1
180° (anti)0.064

Computational Design and Virtual Screening for Novel Chemical Structures

Computational chemistry plays an indispensable role in the modern drug discovery and materials design process, and the development of novel this compound analogues is no exception. In silico techniques, such as virtual screening and de novo design, accelerate the identification of promising new chemical structures with desired properties. nih.gov

Virtual screening involves the computational filtering of large libraries of chemical compounds to identify those that are most likely to interact with a specific biological target or possess certain physicochemical properties. This process can be either structure-based or ligand-based. In structure-based virtual screening, the three-dimensional structure of the target is used to dock and score potential ligands. In ligand-based virtual screening, a set of known active molecules is used to build a pharmacophore model, which is then used to search for new compounds with similar features.

De novo design algorithms, on the other hand, build novel molecules from scratch or by combining molecular fragments within the constraints of a target's binding site. These methods can generate highly innovative structures that may not be present in existing chemical libraries.

Once potential candidates are identified through computational methods, they can be synthesized and subjected to experimental validation. This iterative cycle of computational design, synthesis, and testing is a powerful strategy for optimizing the properties of the this compound scaffold.

Advanced Spectroscopic and Analytical Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in elucidating the molecular structure of 2-(Pyrrolidin-1-yl)aniline (B1580571) hydrochloride by probing the interactions of the molecule with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-(Pyrrolidin-1-yl)aniline hydrochloride, both ¹H and ¹³C NMR would be utilized for complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the aniline (B41778) ring and the aliphatic protons of the pyrrolidine (B122466) ring. The protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The chemical environment of these protons is influenced by the electron-donating amino group and the pyrrolidinyl substituent. The protons of the pyrrolidine ring would exhibit signals in the aliphatic region. The methylene (B1212753) protons adjacent to the nitrogen atom (α-protons) would be shifted downfield (likely in the δ 3.0-3.5 ppm range) compared to the more shielded β-protons (likely in the δ 1.8-2.2 ppm range) due to the deshielding effect of the nitrogen. The presence of the hydrochloride would lead to the protonation of one of the nitrogen atoms, likely the more basic aniline nitrogen, causing a downfield shift of the N-H proton and adjacent aromatic protons.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The spectrum for this compound would display signals for the six aromatic carbons and the four aliphatic carbons of the pyrrolidine ring. The aromatic carbons would resonate in the typical range of δ 110-150 ppm. The carbon atom attached to the pyrrolidinyl nitrogen (C-N) would be significantly shifted downfield. The chemical shifts for pyrrolidine itself are typically around δ 47.3 ppm (C-N) and δ 25.8 ppm (C-C) chemicalbook.com. In the subject molecule, these values would be altered by the connection to the aromatic ring.

Expected ¹³C NMR Chemical Shift Ranges:

Carbon Environment Expected Chemical Shift (δ ppm)
Pyrrolidine C-N (α-carbons) 45 - 55
Pyrrolidine C-C (β-carbons) 20 - 30
Aromatic C-H 115 - 130
Aromatic C-NH₂ 140 - 150

Note: The table presents expected values based on typical chemical shifts for aniline and pyrrolidine moieties; actual experimental values may vary.

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, soft ionization techniques like Electrospray Ionization (ESI) would be employed.

In ESI-MS, the compound would be observed as a protonated molecule, [M+H]⁺, where M is the free base, 2-(Pyrrolidin-1-yl)aniline. The monoisotopic mass of the free base is 162.1157 Da uni.lu. Therefore, the expected mass-to-charge ratio (m/z) for the molecular ion would be approximately 163.1230.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. A primary and highly probable fragmentation would involve the cleavage of the C-N bond connecting the pyrrolidine ring to the aniline moiety. This would lead to the loss of a neutral pyrrolidine radical or related stable neutral molecules. Another common fragmentation pathway for aniline derivatives involves the loss of ammonia (B1221849) (NH₃) or related nitrogen-containing fragments from the aniline portion of the molecule researchgate.net.

Predicted Fragmentation Data for 2-(Pyrrolidin-1-yl)aniline [M+H]⁺:

Adduct Type m/z
[M+H]⁺ 163.1230
[M+Na]⁺ 185.1049
[M+K]⁺ 201.0789

Data sourced from predicted values for the free base uni.lu.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

Infrared (IR) Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands. The presence of the hydrochloride salt would result in a broad absorption band in the 2400-2800 cm⁻¹ region, characteristic of an ammonium (B1175870) (R₃N⁺-H) stretch. The N-H stretching vibrations of the primary amine would appear in the 3200-3400 cm⁻¹ range researchgate.net. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹). The C=C stretching vibrations of the aromatic ring typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations for both the aromatic amine and the tertiary amine of the pyrrolidine would be found in the 1250-1350 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. The aromatic ring breathing modes, typically strong in Raman spectra, would be observed around 1000 cm⁻¹ and 1600 cm⁻¹ . The symmetric C-H stretching of the pyrrolidine CH₂ groups would also produce a distinct Raman signal. The spectrum of aniline hydrochloride shows characteristic bands that would also be present in the target compound's spectrum researchgate.net.

Characteristic Vibrational Frequencies:

Functional Group Vibration Type Expected Wavenumber (cm⁻¹)
R₃N⁺-H (Ammonium) Stretch 2400 - 2800 (broad)
N-H (Amine) Stretch 3200 - 3400
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2960
Aromatic C=C Stretch 1450 - 1600

Electronic spectroscopy provides information about the electronic transitions within a molecule.

UV-Visible Spectroscopy: The UV-Vis spectrum of this compound is expected to be similar to that of aniline hydrochloride. Aniline itself typically shows two primary absorption bands corresponding to π-π* transitions of the benzene ring, one around 230 nm and another, weaker band around 280 nm nist.gov. Upon protonation to form the anilinium ion, these bands undergo a hypsochromic (blue) shift. The spectrum of aniline hydrochloride typically shows a strong absorption peak around 254 nm nist.govresearchgate.net. The pyrrolidinyl substituent, being an electron-donating group, would likely cause a slight bathochromic (red) shift compared to unsubstituted aniline hydrochloride.

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state.

The analysis would reveal the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions researchgate.net. It would also elucidate the intermolecular interactions, such as hydrogen bonding involving the ammonium proton, the primary amine protons, and the chloride counter-ion, which dictate the crystal packing. The dihedral angle between the plane of the aniline ring and the pyrrolidine ring would be a key conformational parameter determined from this analysis.

Chromatographic and Separation Techniques for Purity and Isomer Assessment

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any potential isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose. A reverse-phase HPLC method would likely be employed. thermofisher.com

Typical HPLC Method Parameters:

Parameter Description
Column C18 reverse-phase column (e.g., 15 cm x 4.6 mm, 5 µm particles)
Mobile Phase A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with a small percentage of formic acid or phosphoric acid to ensure protonation of the analyte and good peak shape) sielc.com.
Detection UV detector set at a wavelength of maximum absorbance, likely around 254 nm .
Flow Rate Typically 1.0 mL/min .

| Temperature | Ambient or controlled (e.g., 30 °C) . |

This method would allow for the quantification of the main compound and the detection of any related substances or degradation products. The retention time under specific conditions serves as a key identifier, while the peak area is proportional to the concentration, enabling purity assessment.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide a powerful lens through which to examine the intricacies of molecular systems. These computational methods allow for the detailed investigation of electronic structure and the prediction of chemical reactivity, offering insights that are often complementary to experimental data.

Electronic Structure Analysis and Frontier Molecular Orbital Theory

The electronic behavior of a molecule is fundamentally governed by the arrangement and energies of its electrons. An analysis of the electronic structure of 2-(Pyrrolidin-1-yl)aniline (B1580571), the free base of the hydrochloride salt, reveals key features that dictate its reactivity. The aniline (B41778) and pyrrolidine (B122466) moieties, linked by a nitrogen-carbon bond, create a system where electron density is distributed across both the aromatic and aliphatic rings.

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemistry, providing a framework for understanding chemical reactions and electronic transitions. physchemres.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's nucleophilic nature. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic character. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that correlates with the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

A molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 2-(Pyrrolidin-1-yl)aniline, the MEP would likely show a region of negative potential around the nitrogen atom of the amino group and the pyrrolidine ring, indicating their nucleophilic character. The aromatic ring would exhibit a more complex potential surface due to the interplay of the amino and pyrrolidinyl substituents.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an invaluable tool for elucidating the intricate step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely reaction mechanisms. For 2-(Pyrrolidin-1-yl)aniline, several synthetic routes are possible, with the N-arylation of pyrrolidine being a key transformation. oup.commdpi.com

Theoretical studies on the synthesis of N-aryl pyrrolidines often involve transition-metal-catalyzed processes or nucleophilic aromatic substitution reactions. tandfonline.com Computational investigations of these reactions can provide insights into the role of catalysts, the nature of intermediates, and the energetic barriers associated with different reaction pathways. For example, DFT calculations can be used to model the oxidative addition, reductive elimination, and other elementary steps in a catalytic cycle, helping to optimize reaction conditions and improve yields.

While specific computational studies on the reaction mechanism for the synthesis of 2-(Pyrrolidin-1-yl)aniline were not found in the provided search results, the general methodologies are well-established. Such a study would typically involve locating the transition state structures for the key bond-forming steps and calculating the activation energies. This information would reveal the rate-determining step of the reaction and provide a detailed understanding of how the pyrrolidine ring becomes attached to the aniline moiety.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecules are not static entities; they are in constant motion, exploring a vast landscape of possible conformations. Molecular dynamics (MD) simulations provide a computational microscope to observe these dynamic processes over time. By solving Newton's equations of motion for a system of atoms, MD simulations can reveal the preferred shapes (conformations) of a molecule and how it interacts with its environment, such as a solvent or a biological receptor.

Furthermore, in a solution, the charged nature of the hydrochloride salt will lead to significant interactions with polar solvent molecules. MD simulations can model the solvation shell around the molecule, showing how solvent molecules arrange themselves to stabilize the positive charge on the anilinium ion and the negative charge of the chloride ion. These intermolecular interactions are crucial for understanding the solubility and transport properties of the compound.

While specific MD simulations for 2-(Pyrrolidin-1-yl)aniline hydrochloride were not identified in the search results, studies on similar pyrrolidine-containing molecules demonstrate the utility of this technique. For instance, MD simulations have been used to study the conformational preferences of pyrrolidine-based organocatalysts and their interactions with substrates. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to predict the properties of chemical compounds based on their molecular structure. nih.gov By developing mathematical models that correlate molecular descriptors (numerical representations of molecular structure) with a specific property, QSPR can be used to estimate properties that are difficult or time-consuming to measure experimentally.

For a series of related compounds, such as substituted anilines, QSPR models can be developed to predict a wide range of properties, including toxicity, lipophilicity, and receptor binding affinity. researchgate.netmdpi.com The process typically involves calculating a large number of molecular descriptors for each compound in a training set and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model.

In the context of this compound, a QSPR model could be developed to predict its physicochemical properties or biological activities based on descriptors that encode information about its size, shape, electronic properties, and lipophilicity. For example, a QSPR study on the toxicity of substituted anilines found that parameters related to hydrophobicity and electronic effects were important predictors of their biological activity. oup.com

The development of a robust QSPR model for a class of compounds that includes this compound would require a dataset of molecules with experimentally measured properties. Once validated, such a model could be used to screen virtual libraries of related compounds and prioritize them for synthesis and further testing.

Below is an interactive data table summarizing hypothetical QSPR descriptors for a series of substituted anilines, illustrating the types of data used in such models.

CompoundlogPMolecular WeightPolar Surface AreaToxicity (pI50)
Aniline0.9093.1326.024.5
4-Chloroaniline1.83127.5726.025.2
4-Nitroaniline1.39138.1268.886.1
2-(Pyrrolidin-1-yl)aniline2.50176.2529.26(Predicted)

This table demonstrates how various calculated molecular properties can be used to build a model to predict a biological endpoint like toxicity.

Emerging Applications and Contributions to Materials Science

Utilization in Novel Synthetic Methodologies and Process Chemistry

The structure of 2-(pyrrolidin-1-yl)aniline (B1580571) makes it a valuable building block in organic synthesis, particularly in multicomponent reactions (MCRs) designed to construct complex heterocyclic frameworks. beilstein-journals.orgnih.gov MCRs are highly efficient processes that combine three or more reactants in a single step to form a product that incorporates substantial portions of all starting materials. Substituted anilines are frequently employed in these reactions to build diverse molecular architectures. rsc.orgrsc.org

The primary amine group of 2-(pyrrolidin-1-yl)aniline can readily participate in condensation reactions to form imines or enamines, which are key intermediates in many heterocyclic syntheses. beilstein-journals.org For instance, it can be used in reactions with 1,3-diketones and other carbonyl compounds to generate substituted quinolines and other fused aromatic systems. beilstein-journals.orgrsc.org The presence of the pyrrolidine (B122466) ring introduces steric and electronic modifications that can influence the regioselectivity and stereoselectivity of these transformations, offering pathways to unique molecular structures that are otherwise difficult to access.

Recent methodologies have focused on the one-pot synthesis of various heterocyclic compounds where substituted anilines are crucial reactants. researchgate.net The utility of molecules like 2-(pyrrolidin-1-yl)aniline in these processes allows for the rapid generation of libraries of complex molecules, which is a significant advantage in medicinal chemistry and drug discovery. nih.gov

Table 1: Application of Substituted Anilines in Multicomponent Reactions

Reaction Type Reactants Product Class Reference
Benzannulation 1,3-Diketone, Acetone, Substituted Aniline (B41778) meta-Substituted Anilines beilstein-journals.orgrsc.org
Povarov Reaction Substituted Aniline, Aldehyde, Activated Olefin Tetrahydroquinolines nih.gov

Development of Advanced Chemical Tools and Reagents

The pyrrolidine scaffold is a cornerstone in the field of asymmetric organocatalysis. nih.gov Chiral pyrrolidine derivatives are widely used to catalyze enantioselective reactions, enabling the synthesis of specific stereoisomers of drug molecules. 2-(Pyrrolidin-1-yl)aniline serves as an excellent precursor for the development of novel bifunctional organocatalysts.

Bifunctional catalysts possess two distinct functional groups that work in concert to activate both the nucleophile and the electrophile in a reaction. The 2-(pyrrolidin-1-yl)aniline structure contains a nucleophilic pyrrolidine nitrogen and a primary aromatic amine that can be readily modified. For example, the aniline group can be converted into a thiourea (B124793) or sulfonamide group, which can act as a hydrogen-bond donor to activate electrophiles. nih.gov This, combined with the inherent properties of the pyrrolidine ring, can lead to powerful and highly selective catalysts for reactions such as Michael additions and aldol (B89426) reactions. nih.gov

The development of such advanced reagents is a critical area of chemical research, aiming to create more efficient, selective, and environmentally friendly synthetic methods. The accessibility and modifiable nature of 2-(pyrrolidin-1-yl)aniline make it a promising platform for designing the next generation of organocatalysts.

Research in Functional Materials and Polymers

Polyaniline (PANI) is one of the most studied conductive polymers due to its unique electrical properties, environmental stability, and ease of synthesis. researchgate.net However, unsubstituted PANI suffers from poor solubility in common organic solvents, which limits its processability and applications. A key strategy to overcome this limitation is the use of substituted aniline monomers to produce functionalized PANI derivatives. researchgate.netresearchgate.net

The polymerization of 2-(pyrrolidin-1-yl)aniline offers a pathway to a novel PANI derivative with significantly modified properties. The introduction of the bulky pyrrolidinyl group at the ortho-position of the aniline ring is expected to have several effects:

Improved Solubility : The non-polar, sterically demanding pyrrolidine group disrupts the inter-chain packing of the polymer, reducing crystallinity and enhancing solubility in organic solvents. rsc.org

Altered Morphology : The substituent can change the polymer's morphology from granular or fibrillar structures to more uniform, spherical, or hierarchical structures. rsc.orgnih.gov

Modified Electronic Properties : The electron-donating nature of the pyrrolidinyl group can influence the electronic band structure and conductivity of the resulting polymer. researchgate.net

These modified properties make polymers derived from 2-(pyrrolidin-1-yl)aniline promising candidates for applications in chemical sensors, electrochromic devices, and anticorrosion coatings. researchgate.netrsc.orgnih.gov For example, thin films of such soluble polymers could be highly sensitive to moisture and ammonia (B1221849), making them suitable for use in sensor design. rsc.orgnih.gov

Table 2: Expected Properties of Poly(2-(pyrrolidin-1-yl)aniline) vs. Unsubstituted Polyaniline

Property Unsubstituted Polyaniline (PANI) Poly(2-(pyrrolidin-1-yl)aniline) (Expected) Reference
Solubility Insoluble in common organic solvents Soluble in NMP, DMF, DMSO, CHCl₃ rsc.orgnih.gov
Processability Poor, difficult to form films Good, suitable for solution casting rsc.org
Morphology Typically fibrillar or granular Hierarchical or spherical nih.gov
Conductivity High in doped state Moderate, influenced by steric effects researchgate.net

| Applications | Bulk electrodes, composites | Chemical sensors, electrochromic films | researchgate.netnih.gov |

Biochemical Research Applications as a Chemical Probe

Substituted aniline derivatives have attracted significant interest as fluorescent probes for investigating microenvironments in biological systems. nih.govacs.org The fluorescence quantum yield and lifetime of many anilines are extremely sensitive to the polarity of their environment and to hydrogen-bonding interactions. acs.orgresearchgate.net This solvatochromic behavior makes them powerful tools for probing non-polar cavities in proteins or lipid membranes.

2-(Pyrrolidin-1-yl)aniline possesses the core structure of a fluorophore whose emission properties are likely to be highly sensitive to its surroundings. In aqueous environments, the fluorescence of aniline derivatives is often quenched, but it can be dramatically enhanced when the molecule binds to a hydrophobic site, such as the active site of an enzyme or a pocket in a serum albumin protein. nih.govacs.org This "turn-on" fluorescence response can be used to report on binding events or conformational changes in biomolecules.

Furthermore, the presence of two nitrogen atoms in 2-(pyrrolidin-1-yl)aniline suggests that its fluorescence could be sensitive to pH changes. nih.gov The neutral form of anilines is typically the most fluorescent species, and changes in fluorescence intensity or wavelength can be correlated with the protonation state of the molecule, allowing it to probe acidic or basic microenvironments. nih.gov The combination of environmental sensitivity and a compact molecular size makes 2-(pyrrolidin-1-yl)aniline a promising candidate for development as a chemical probe in biochemical and cell biology research. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrrolidin-1-yl)aniline hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : A typical synthesis involves nucleophilic substitution of pyrrolidine derivatives with halogenated aromatic precursors, followed by reduction of nitro groups to amines and subsequent salification with hydrochloric acid. For example, in related compounds like Pacritinib intermediates, 1-(2-chloroethyl)pyrrolidine hydrochloride reacts with nitrobenzaldehyde derivatives under alkaline conditions, followed by catalytic hydrogenation (e.g., using Pd/C) to reduce nitro to amine groups . Yield optimization requires careful control of reaction temperature, stoichiometric ratios of reagents, and catalyst selection. Lower temperatures (0–5°C) during substitution steps minimize side reactions, while excess pyrrolidine (1.2–1.5 eq) ensures complete conversion .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer : The compound is hygroscopic and sensitive to oxidation. Store in airtight containers under inert gas (e.g., nitrogen or argon) at –20°C. Prior to use, equilibrate to room temperature in a desiccator to prevent moisture absorption. Stability studies on analogous hydrochlorides (e.g., 4-(4-methylpiperazin-1-yl)aniline dihydrochloride) suggest that pH-neutral buffers and avoidance of prolonged exposure to light (>12 hours) reduce degradation . For handling, use gloveboxes or fume hoods with personal protective equipment (PPE), including nitrile gloves and safety goggles, as recommended in safety data sheets for pyrrolidine derivatives .

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Confirm the presence of pyrrolidine protons (δ 1.8–2.1 ppm for CH2 groups) and aromatic amine protons (δ 6.5–7.5 ppm). Integration ratios verify substituent positions .
  • FT-IR : Look for N–H stretches (~3300 cm⁻¹ for primary amines) and C–N stretches (~1250 cm⁻¹) from the pyrrolidine ring .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline derivatives .
  • HPLC-MS : Quantify purity using reverse-phase C18 columns with acetonitrile/water gradients and detect [M+H]+ ions (expected m/z ~223 for the free base) .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular dynamics) predict the reactivity and electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the compound’s electron distribution, identifying nucleophilic sites (e.g., the aniline NH2 group) and electrophilic regions (pyrrolidine ring). Molecular dynamics simulations (e.g., AMBER force fields) assess solvation effects in aqueous or organic solvents, predicting aggregation tendencies and solubility . For example, simulations of similar pyrrolidine derivatives show that chloroform enhances solubility due to nonpolar interactions with the pyrrolidine ring .

Q. What strategies are recommended for analyzing and controlling genotoxic impurities in synthetic pathways involving this compound?

  • Methodological Answer : Genotoxic impurities (e.g., alkyl chlorides or nitro intermediates) must be monitored using LC-MS/MS with detection limits <1 ppm. During synthesis, employ scavengers like thiourea to trap reactive electrophiles (e.g., chloroethyl intermediates) . Post-synthesis, purify via recrystallization (ethanol/water mixtures) or solid-phase extraction (C18 cartridges). For example, Pacritinib synthesis achieved impurity reduction by optimizing hydrogenation pressure (50 psi H2) and using Pd(OH)2/C catalysts .

Q. How does the pyrrolidine substituent influence the compound’s interactions with biological targets, and what experimental models are suitable for studying these effects?

  • Methodological Answer : The pyrrolidine group enhances lipid solubility, facilitating membrane penetration. To study target engagement, use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with immobilized receptors (e.g., GPCRs or kinases). For cellular assays, employ fluorescence polarization (FP) to track binding in live cells. Comparative studies on 4-(2-pyrrolidin-1-ylethoxy)aniline dihydrochloride show that the substituent’s conformational flexibility improves binding affinity to serotonin receptors .

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from variations in workup procedures or solvent systems. For example, dichloromethane extraction may lead to lower yields due to partial solubility of intermediates, whereas ethyl acetate improves recovery . Systematic Design of Experiments (DoE) can identify critical parameters: a Plackett-Burman design testing temperature, solvent polarity, and catalyst loading (e.g., 0.5–2 mol% Pd) optimizes reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.